2-[5-(ADAMANTAN-1-YL)-1,2,4-OXADIAZOL-3-YL]PYRIDINE
Overview
Description
2-[5-(ADAMANTAN-1-YL)-1,2,4-OXADIAZOL-3-YL]PYRIDINE is a compound with the molecular formula C17H19N3O. It features a pyridine ring substituted with an adamantyl group and an oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(ADAMANTAN-1-YL)-1,2,4-OXADIAZOL-3-YL]PYRIDINE typically involves the reaction of adamantan-1-yl acetoacetamide with aldehyde derivatives and ammonium acetate in ethanol, using a montmorillonite K10 catalyst under reflux conditions . This method is advantageous due to its simplicity, short reaction times, and high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of montmorillonite catalysts and one-pot multicomponent reactions are promising due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-[5-(ADAMANTAN-1-YL)-1,2,4-OXADIAZOL-3-YL]PYRIDINE can undergo various chemical reactions, including:
Oxidation: The presence of the adamantyl group can facilitate oxidation reactions.
Reduction: The compound can be reduced under appropriate conditions.
Substitution: The pyridine and oxadiazole rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ and MnO2.
Reduction: Reducing agents such as NaBH4 can be used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or oxadiazole rings .
Scientific Research Applications
2-[5-(ADAMANTAN-1-YL)-1,2,4-OXADIAZOL-3-YL]PYRIDINE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Materials Science: Its structural properties are of interest for the development of new materials, including polymers and nanomaterials.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[5-(ADAMANTAN-1-YL)-1,2,4-OXADIAZOL-3-YL]PYRIDINE involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding to enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds such as amantadine and rimantadine share the adamantyl group and have applications in antiviral therapy.
Oxadiazole derivatives: Compounds like ataluren and azilsartan contain the oxadiazole ring and are used in medicinal chemistry.
Uniqueness
2-[5-(ADAMANTAN-1-YL)-1,2,4-OXADIAZOL-3-YL]PYRIDINE is unique due to the combination of the adamantyl group and the oxadiazole ring, which imparts distinct structural and functional properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-(1-adamantyl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-4-18-14(3-1)15-19-16(21-20-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHOYJOWHFGCJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NO4)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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